2-(tert-Butyl)isonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a tert-butyl group at the 2-position of the pyridine ring. This compound has garnered attention in various fields of chemistry due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving isonicotinic acid and tert-butyl substituents. Its derivatives and related compounds have been studied extensively in academic literature, particularly in the context of anti-inflammatory and antimicrobial activities.
2-(tert-Butyl)isonicotinic acid belongs to the class of pyridinecarboxylic acids. It is classified as an aromatic compound due to the presence of a pyridine ring, which contributes to its chemical reactivity and biological activity.
The synthesis of 2-(tert-Butyl)isonicotinic acid can be achieved through several methods, including:
For example, one method involves adding isonicotinic acid into a solvent with a catalyst, followed by dropwise addition of an acylation reagent. The reaction typically requires controlled temperatures and specific pH adjustments to optimize yield and purity .
The molecular formula for 2-(tert-Butyl)isonicotinic acid is C₁₁H₁₃N₁O₂. The structure features a pyridine ring with a carboxylic acid functional group and a tert-butyl group attached at the 2-position.
2-(tert-Butyl)isonicotinic acid can participate in various chemical reactions:
The reactions often require specific catalysts or conditions (e.g., temperature control, inert atmosphere) to enhance yields and selectivity .
The mechanism of action for compounds derived from 2-(tert-Butyl)isonicotinic acid often involves interaction with biological targets such as enzymes or receptors. For instance, it has been noted that derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .
Studies have shown that these compounds can modulate pathways associated with inflammation through their binding affinities and structural interactions within active sites of target proteins.
2-(tert-Butyl)isonicotinic acid and its derivatives have several applications in scientific research:
Isonicotinic acid (pyridine-4-carboxylic acid) derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant therapeutic potential across multiple disease domains. These compounds leverage the inherent physicochemical properties of the pyridine nucleus—including its moderate basicity, hydrogen-bonding capability, and aromatic stacking potential—to interact with biological targets with high precision. Recent research highlights their exceptional promise in anti-inflammatory drug development, where their ability to modulate reactive oxygen species (ROS) production and key inflammatory enzymes positions them as compelling candidates for therapeutic intervention. The isonicotinic acid core serves as a versatile pharmacophore that can be strategically functionalized to enhance target engagement and optimize pharmacokinetic profiles [2] [7].
Notably, structural analogs of isonicotinic acid have demonstrated remarkable anti-inflammatory activities in in vitro assays, surpassing standard nonsteroidal anti-inflammatory drugs (NSAIDs) in potency. Compound 5 (an isonicotinate derivative of meta-aminophenol) exhibited exceptional inhibition of ROS production in human blood cells, with an IC50 value of 1.42 ± 0.1 µg/mL—approximately eight-fold more potent than ibuprofen (IC50 = 11.2 ± 1.9 µg/mL). At 25 µg/mL, this compound achieved 95.9% inhibition of inflammatory mediators. Similarly, compound 8b (a para-aminophenol derivative with a butyryl chain) demonstrated significant anti-inflammatory activity (IC50 = 3.7 ± 1.7 μg/mL), underscoring the critical role of linker positioning and lipophilic appendages in modulating biological activity [2]. Molecular docking studies revealed that these compounds bind effectively within the cyclooxygenase-2 (COX-2) active site, forming key interactions with residues like Tyr356 and Arg121 that contribute to their anti-inflammatory efficacy. The binding energies for these active compounds ranged between -7.26 to -6.56 kcal/mol, indicating strong-to-moderate interactions comparable to established NSAIDs [2].
Table 1: Anti-Inflammatory Activity of Selected Isonicotinic Acid Derivatives
Compound | Structure | % Inhibition at 25 µg/mL | IC50 (µg/mL) |
---|---|---|---|
5 | meta-aminophenol | 95.9% | 1.42 ± 0.1 |
6 | para-aminophenol | 67.3% | 8.6 ± 0.5 |
8a | para-acetyl | 66.6% | 19.6 ± 3.4 |
8b | para-butyryl | 85.4% | 3.7 ± 1.7 |
Ibuprofen | NSAID standard | 73.2% | 11.2 ± 1.9 |
Beyond inflammation, isonicotinic acid derivatives demonstrate remarkable pharmacological versatility. Isoniazid, a frontline antitubercular agent, exemplifies the therapeutic impact of this scaffold in infectious disease treatment [6]. Recent structure-based drug design efforts have yielded novel isonicotinic acid hydrazide analogs with potent activity against Mycobacterium tuberculosis strain H37Rv. Compounds such as 3e, 3g, 5b, and 11b exhibited minimum inhibitory concentrations (MIC) in the range of 7.30-8.74 µM, equipotent to ethambutol (MIC = 7.64 µM) and superior to pyrazinamide (MIC = 50.77 µM). Molecular docking studies confirmed their strong binding interactions with the M. tuberculosis enoyl-acyl carrier protein reductase (InhA) target, validating the isonicotinic acid framework as a robust platform for rational antimicrobial drug design [7].
The introduction of sterically demanding substituents represents a sophisticated strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The tert-butyl group [(CH3)3C-]—a branched aliphatic moiety characterized by high lipophilicity, significant steric bulk, and metabolic stability—offers distinct advantages in drug design that extend beyond simple hydrophobic character. This substituent profoundly influences molecular conformation, target binding, and cellular permeability through a combination of steric, electronic, and solubility effects [6].
X-ray crystallographic studies of adamantane-linked hydrazine-1-carbothioamide derivatives provide compelling evidence of how bulky substituents dictate molecular conformation in the solid state. When a tert-butyl group was incorporated at the N-terminal position (compound 1), the molecule adopted a folded conformation, whereas the cyclohexyl analog (compound 2) exhibited an extended conformation. This conformational divergence stems from the steric demand of the tert-butyl group, which forces distinct spatial arrangements of the amide (O1=C6–N3–H3 = 177.13°), hydrazine (H3–N3–N2–H2 = -89.72°), and thiourea (H2–N2–C5–S1 = 2.13° and S1=C5–N1–H1 = 174.38°) moieties. These structural differences significantly impact intermolecular interactions and crystal packing, factors that can influence solubility and bioavailability . Hirshfeld surface analysis further confirmed that while major intermolecular contacts remained consistent, the specific two-dimensional fingerprint plots revealed distinct interaction patterns attributable to the tert-butyl group's unique steric profile. The CLP-Pixel method identified energetically significant molecular dimers stabilized by diverse interactions—N–H···S, N–H···O, C–H···S, C–H···O, H–H bonding, and C–H···π—with the N–H···O interaction proving strongest according to QTAIM analysis .
Table 2: Influence of Bulky Substituents on Molecular Properties
Structural Feature | tert-Butyl Group Influence | Biological Impact |
---|---|---|
Lipophilicity | Increases log P value by ~1.5-2 units | Enhanced membrane permeability and CNS penetration potential |
Steric Volume | Large cone angle (∼33° van der Waals radius) | Dictates molecular conformation and binding pocket occupancy |
Metabolic Stability | Resistance to oxidative metabolism due to quaternary carbon | Improved pharmacokinetic profiles and plasma half-life |
Solubility | May reduce aqueous solubility; requires formulation strategies | Influences bioavailability and dosing regimens |
The strategic incorporation of tert-butyl groups has yielded clinically successful drugs across therapeutic categories. In neuroscience applications, the tert-butyl moiety in riluzole enhances both lipophilicity and metabolic stability, crucial factors for its efficacy in managing amyotrophic lateral sclerosis [6]. Similarly, the anticancer agent abiraterone acetate features a sterically shielded pyridine ring with a tert-butyl substituent that optimizes target binding to CYP17A1 while resisting enzymatic degradation [6]. Computational analyses reveal that tert-butyl substituents on heterocyclic cores like pyridine significantly improve biochemical potency by precisely filling hydrophobic pockets within target proteins. This effect was demonstrated in the development of Cdc7 kinase inhibitors, where replacing a phenyl group with a tert-butyl-substituted pyridine enhanced potency through optimized van der Waals contacts [6]. Additionally, tert-butyl groups often enhance cellular permeability—as observed with positive allosteric modulators where pyridine substitution improved cellular uptake by 190-fold—and can resolve protein-binding issues in drug candidates by disrupting non-specific interactions with plasma proteins [6].
For 2-(tert-butyl)isonicotinic acid specifically, the ortho-positioned tert-butyl group adjacent to the carboxylic acid functionality creates a sterically congested environment that may profoundly influence:
The compound's structural features position it as a compelling candidate for further exploration in drug discovery programs, particularly where optimized steric and hydrophobic properties are required for effective target modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7